molecular formula C14H20F3NO4SSi B2693994 3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate CAS No. 2047348-50-3

3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

Cat. No. B2693994
CAS RN: 2047348-50-3
M. Wt: 383.46
InChI Key: IUGQKBYYIRRAJO-UHFFFAOYSA-N
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Description

“3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” is a chemical compound with the molecular formula C14H20F3NO4SSi . It is also known as “3-Morpholino-2-(trimethylsilyl)phenyl Triflate” or "Trifluoromethanesulfonic Acid 3-Morpholino-2-(trimethylsilyl)phenyl Ester" .


Molecular Structure Analysis

The molecular structure of “3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” can be represented by the InChI code: 1S/C14H20F3NO4SSi/c1-24(2,3)13-11(18-7-9-21-10-8-18)5-4-6-12(13)22-23(19,20)14(15,16)17/h4-6H,7-10H2,1-3H3 .


Chemical Reactions Analysis

“3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” is a benzyne precursor that can be activated under mild conditions . It’s known to be highly reactive with dienes and other dipolariphiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” include a molecular weight of 383.46 , and a melting point range of 59.0 to 63.0 °C . The compound appears as a white to light yellow powder to crystal .

Scientific Research Applications

Synthesis and Characterization

3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate serves as a pivotal compound in synthetic chemistry, offering routes to various complex molecules. For instance, it has been demonstrated as an excellent catalyst for the acylation of alcohols with acid anhydrides, facilitating the acylation of highly functionalized alcohols efficiently and in a fraction of the time used under standard conditions (Procopiou, Baugh, Flack, & Inglis, 1998). Additionally, its application extends to the synthesis of silylated carbodiphosphoranes, a process that yields air-sensitive compounds stable in solution and solid state under inert atmospheres, as demonstrated through NMR experiments and X-ray diffraction analysis (Kuzu, Kneusels, Bauer, Neumüller, & Tonner, 2014).

Organic Synthesis Enhancements

This compound has shown to be a versatile precursor to o-benzyne, a key intermediate in the synthesis of various organic molecules. An efficient procedure has been reported for the preparation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, highlighting its role in facilitating the gram-scale synthesis of complex structures from simple phenol derivatives, significantly improving yield and reducing the need for chromatographic purification (Bronner & Garg, 2009).

Advances in Heterocyclic Chemistry

In heterocyclic chemistry, the compound under discussion has been employed to create innovative pathways for synthesizing dihydropyrans through Prins cyclization, demonstrating a novel method for achieving stereo- and regioselectivity in the formation of C-substituted morpholines, piperazines, azepines, and oxazepines. These methods highlight the compound's utility in enabling selective synthesis under ambient conditions, which is crucial for the production of natural products and potential pharmaceuticals (Matlock, Svejstrup, Songara, Overington, McGarrigle, & Aggarwal, 2015).

Safety and Hazards

“3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate” is classified as a dangerous substance. It can cause severe skin burns and eye damage (H314), and it may be corrosive to metals (H290) . Precautionary measures include avoiding inhalation of dust or smoke (P260), storing only in the original container (P234), and washing thoroughly after handling (P264) .

properties

IUPAC Name

(3-morpholin-4-yl-2-trimethylsilylphenyl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3NO4SSi/c1-24(2,3)13-11(18-7-9-21-10-8-18)5-4-6-12(13)22-23(19,20)14(15,16)17/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGQKBYYIRRAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3NO4SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

CAS RN

2047348-50-3
Record name 3-Morpholino-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
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